(3-Chloro-4-methylsulfanylphenyl)urea
Description
Properties
IUPAC Name |
(3-chloro-4-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2OS/c1-13-7-3-2-5(4-6(7)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZBAJKMEOBTQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methylsulfanylphenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 3-chloro-4-methylsulfanylphenylamine with an isocyanate derivative under mild conditions. This reaction can be carried out in the presence of a catalyst or under catalyst-free conditions, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using environmentally friendly and cost-effective methods. The use of water as a solvent and the avoidance of organic co-solvents are preferred to minimize environmental impact. The reaction conditions are optimized to achieve high yields and chemical purity, making the process suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-methylsulfanylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a corresponding hydrogen derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrogen derivatives, and various substituted phenylurea compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Chloro-4-methylsulfanylphenyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-4-methylsulfanylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways and leading to its observed biological activities .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Urea Derivatives
Table 2. Substituent Effects on Physicochemical Properties
| Substituent | Electron Effect | Lipophilicity (LogP) | Solubility |
|---|---|---|---|
| -Cl | Electron-withdrawing | Moderate increase | Low aqueous solubility |
| -SCH₃ | Electron-donating | High increase | Moderate (organic solvents) |
| -SO₂NH₂ | Polar, H-bonding | Moderate | High aqueous solubility |
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of (3-Chloro-4-methylsulfanylphenyl)urea?
- Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): To confirm the urea linkage and substituent positions via chemical shifts (e.g., NH protons at δ 6–8 ppm).
- High-Performance Liquid Chromatography (HPLC): For purity assessment using reverse-phase columns with UV detection.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) to verify molecular weight ([M+H]+ peak at m/z 257.7).
- Infrared Spectroscopy (IR): Urea carbonyl stretching at ~1640–1680 cm⁻¹ .
- Elemental Analysis: To validate the molecular formula (C₈H₉ClN₂OS).
Q. How can researchers optimize the synthesis of this compound to achieve high yields?
- Methodological Answer:
- Reaction Conditions: Use 3-chloro-4-methylsulfanylaniline and an isocyanate derivative in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen .
- Catalysis: Add a catalytic amount of triethylamine to accelerate urea bond formation.
- Temperature Control: Maintain 0–5°C during exothermic reactions to minimize side products.
- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .
Q. What solvent systems and reaction conditions are optimal for synthesizing this compound?
- Methodological Answer:
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 0–5 | 12–24 | 70–80 |
| THF | 25 | 6–8 | 60–70 |
| DMF | 80 | 2–4 | <50 |
| Avoid polar aprotic solvents like DMF at high temperatures due to decomposition risks. DCM at low temperatures is preferred for controlled reactivity . |
Advanced Research Questions
Q. How do structural modifications to the urea core and aromatic substituents affect the bioactivity profile of this compound derivatives?
- Methodological Answer:
- Substituent Effects:
- Chloro Group (3-position): Enhances lipophilicity and target binding (e.g., kinase inhibition) but may reduce solubility .
- Methylsulfanyl Group (4-position): Modulates electron density and metabolic stability via steric hindrance .
- Case Study:
Replacing methylsulfanyl with trifluoromethyl (as in ) increases potency against viral proteases but reduces cellular permeability due to higher hydrophobicity .
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer:
- Assay Standardization: Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.
- Dose-Response Analysis: Perform EC₅₀/IC₅₀ comparisons across multiple concentrations.
- Metabolic Stability Testing: Evaluate cytochrome P450 interactions to identify false negatives .
- Structural Confirmation: Recharacterize disputed batches via XRD or 2D-NMR to rule out isomerism .
Q. What in vitro assays are suitable for evaluating the kinase inhibitory potential of this compound?
- Methodological Answer:
- Kinase Activity Assays:
- Radioactive ATP-utilization assays (e.g., for EGFR or VEGFR2).
- Luminescence-based ADP-Glo™ assays for high-throughput screening.
- Cellular Validation:
- Western blotting to assess phosphorylation inhibition (e.g., p-ERK levels).
- Proliferation assays (MTT/XTT) in cancer cell lines (IC₅₀ range: 1–10 µM) .
Q. How can researchers design SAR (Structure-Activity Relationship) studies for this compound derivatives?
- Methodological Answer:
- Core Modifications: Synthesize analogs with varying substituents (e.g., fluoro, methoxy) on the phenyl rings.
- Biological Testing: Screen against panels of enzymes (kinases, phosphatases) and cancer cell lines.
- Data Analysis: Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values.
Example: shows 2,4-dimethoxyphenyl substitution increases kinase inhibition by 40% compared to methylsulfanyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
